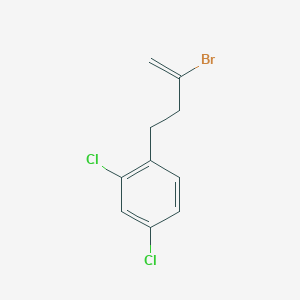
3-(2,4-Dichlorophenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-2-methyl-1-propene, also known as 2,4-DCPP, is an organochlorine compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of other compounds. 2,4-DCPP is also used as an insecticide, herbicide, and fungicide. It has been used in the past to control weeds, insects, and fungi, but is now primarily used in laboratory experiments to study the effects of chemicals on organisms.
Mécanisme D'action
3-(2,4-Dichlorophenyl)-2-methyl-1-propene is an organochlorine compound, which means that it is composed of both carbon and chlorine atoms. It is believed to act by inhibiting the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and proteins.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to paralysis and death in animals. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and proteins, which can lead to a decrease in cell growth and division. It has also been shown to cause DNA damage, which can lead to mutations and cancer. Finally, it has been shown to cause oxidative stress, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has a wide range of biochemical and physiological effects. Additionally, its effects can be easily studied in a variety of organisms, including plants, animals, and bacteria. However, it also has several limitations. It is toxic to humans and other animals, and it can cause DNA damage, which can lead to mutations and cancer. Therefore, it is important to use caution when handling and using this compound in laboratory experiments.
Orientations Futures
The use of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene in scientific research is still relatively new, and there are several potential future directions for research. One potential direction is to further study the biochemical and physiological effects of this compound on organisms. Additionally, further research could be conducted to determine the long-term effects of this compound on organisms, as well as its potential for bioaccumulation in the environment. Additionally, research could be conducted to determine the effects of this compound on different types of organisms, such as plants, animals, and bacteria. Finally, further research could be conducted to develop methods for the safe and effective use of this compound in laboratory experiments.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-2-methyl-1-propene is used in a variety of scientific research applications. It is often used to study the effects of chemicals on organisms, as it has a wide range of biochemical and physiological effects. It has been used in studies of cell growth, gene expression, and the effects of environmental pollutants on organisms. It has also been used to study the effects of pesticides on plants and animals. Additionally, this compound has been used in the study of the metabolism of drugs and other chemicals.
Propriétés
IUPAC Name |
2,4-dichloro-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPLZNFWHBSPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246449 | |
| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-64-1 | |
| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















